An In-depth Technical Guide to the Physicochemical Properties of (2R)-2-Cyclopropyl-2-hydroxyacetic Acid
An In-depth Technical Guide to the Physicochemical Properties of (2R)-2-Cyclopropyl-2-hydroxyacetic Acid
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-2-Cyclopropyl-2-hydroxyacetic acid is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural motif, combining a cyclopropyl ring with an α-hydroxy acid functionality, imparts specific stereochemical and electronic properties that are valuable in the design of novel therapeutic agents and other functional molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of (2R)-2-Cyclopropyl-2-hydroxyacetic acid, offering both established data and field-proven insights into the experimental methodologies for their determination. The intended audience includes researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its effective application.
Compound Identification and Core Structure
(2R)-2-Cyclopropyl-2-hydroxyacetic acid is a carboxylic acid characterized by a cyclopropyl group and a hydroxyl group attached to the alpha-carbon, which is a chiral center with the (R)-configuration.
| Identifier | Value | Source |
| IUPAC Name | (2R)-2-Cyclopropyl-2-hydroxyacetic acid | N/A |
| Synonyms | (2R)-cyclopropyl(hydroxy)ethanoic acid | [1] |
| CAS Number | 134624-47-8 | [1] |
| Molecular Formula | C₅H₈O₃ | [1] |
| Molecular Weight | 116.12 g/mol | [1] |
| Chemical Structure | dot graph G { layout=neato; node [shape=none, margin=0]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="O"]; C6 [label="O"]; C7 [label="O"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; C1 -- C2; C1 -- C3; C2 -- C3; C1 -- C4; C4 -- C5 [label="=O"]; C4 -- C6; C6 -- H1; C1 -- H2; C2 -- H3; C2 -- H4; C3 -- H5; C3 -- H6; C1 -- C7; C7 -- H7; C4 -- H8 [style=invis]; } | N/A |
| InChI Key | WGYFYSOUPAKFHY-SCSAIBSYSA-N | [1] |
Physicochemical Properties: A Detailed Analysis
A thorough understanding of the physicochemical properties of a molecule is paramount for its successful application in research and development, particularly in the pharmaceutical industry where properties like solubility and acidity can profoundly impact bioavailability and efficacy.
Physical State and Appearance
(2R)-2-Cyclopropyl-2-hydroxyacetic acid is a solid at room temperature. Generally, aliphatic carboxylic acids with more than eight carbon atoms are solids at ambient temperatures.[2][3]
Melting Point
Experimental Protocol: Determination of Melting Point
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.
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Apparatus: Melting point apparatus, capillary tubes, thermometer.
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Procedure:
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A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a slow, controlled rate.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
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Causality: A narrow melting point range is indicative of a high degree of purity. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.
Boiling Point
Due to its solid state at room temperature and the propensity for thermal decomposition at elevated temperatures, the experimental determination of the boiling point of (2R)-2-Cyclopropyl-2-hydroxyacetic acid is challenging. Carboxylic acids generally have high boiling points due to the formation of stable hydrogen-bonded dimers.[2][3][5] For comparison, butanoic acid, which has a similar number of heavy atoms, has a boiling point of 164 °C.[3]
Solubility
The solubility of (2R)-2-Cyclopropyl-2-hydroxyacetic acid is a critical parameter for its use in various applications, especially in biological systems.
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Water: As a small carboxylic acid with polar hydroxyl and carboxyl groups, it is expected to be soluble in water.[2][6] The ability to form hydrogen bonds with water molecules facilitates its dissolution.[2]
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Organic Solvents: It is anticipated to be soluble in polar organic solvents such as alcohols (e.g., methanol, ethanol) and acetone. Its solubility in nonpolar solvents like hexane is likely to be limited.
Experimental Protocol: Qualitative Solubility Testing
A systematic approach to solubility testing can provide valuable information about the functional groups present in a molecule.
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Apparatus: Test tubes, vortex mixer.
-
Procedure:
-
Add a small amount of the compound (approx. 10-20 mg) to separate test tubes containing ~1 mL of various solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, diethyl ether, hexane).
-
Vortex each tube to ensure thorough mixing.
-
Observe and record whether the compound dissolves completely, partially, or not at all.
-
-
Causality:
-
Solubility in water suggests the presence of polar functional groups capable of hydrogen bonding.
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Solubility in 5% NaOH and 5% NaHCO₃ is characteristic of acidic compounds like carboxylic acids. The reaction with sodium bicarbonate, often accompanied by the evolution of carbon dioxide gas, is a strong indicator of a carboxylic acid.
-
Solubility in organic solvents is governed by the "like dissolves like" principle, where the polarity of the solute and solvent are matched.
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Acidity (pKa)
The pKa of a compound is a measure of its acidity. For (2R)-2-Cyclopropyl-2-hydroxyacetic acid, the carboxylic acid proton is the most acidic. The presence of the electron-withdrawing hydroxyl group on the α-carbon is expected to increase the acidity (lower the pKa) compared to a simple alkyl carboxylic acid. For example, the pKa of propanoic acid is approximately 4.87, while the pKa of the structurally related lactic acid (2-hydroxypropanoic acid) is about 3.86. Therefore, the pKa of (2R)-2-Cyclopropyl-2-hydroxyacetic acid is predicted to be in a similar range, likely between 3.5 and 4.5. The EPA's CompTox Chemicals Dashboard lists a predicted acidic pKa of 4.31 for a similar compound, [(1S,2R)-2-(Methoxycarbonyl)cyclopropyl]acetic acid.[7]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.
-
Apparatus: pH meter with a combination electrode, burette, magnetic stirrer, beaker.
-
Procedure:
-
A precisely weighed amount of the acid is dissolved in a known volume of deionized water.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.
-
The pH of the solution is recorded after each addition of the titrant.
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The data is plotted as pH versus the volume of titrant added.
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The equivalence point is determined from the inflection point of the titration curve. The half-equivalence point, where half of the acid has been neutralized, corresponds to the pH at which pH = pKa.
-
-
Causality: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the deprotonated to protonated forms of the acid. At the half-equivalence point, the concentrations of the acid and its conjugate base are equal, simplifying the equation to pH = pKa.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Properties
Spectroscopic data is indispensable for the structural elucidation and confirmation of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
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Cyclopropyl protons (CH₂ and CH): A complex multiplet in the upfield region, typically between 0.4 and 1.2 ppm.
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α-proton (CH): A signal that would be a doublet of doublets or a more complex multiplet due to coupling with the cyclopropyl protons, expected to be in the region of 3.5 to 4.5 ppm. Its chemical shift will be influenced by the adjacent hydroxyl and carboxyl groups.
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Hydroxyl proton (OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically appearing between 2 and 5 ppm.
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Carboxyl proton (COOH): A very broad singlet at a downfield chemical shift, usually above 10 ppm, and often not observed depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum:
-
Cyclopropyl carbons (CH₂): Signals in the upfield region, typically between 5 and 15 ppm.
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Cyclopropyl carbon (CH): A signal in the upfield region, likely between 10 and 20 ppm.
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α-carbon (CH): A signal in the range of 65 to 75 ppm, shifted downfield by the attached hydroxyl and carboxyl groups.
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Carbonyl carbon (C=O): A signal in the downfield region, typically between 170 and 180 ppm.
Caption: Predicted NMR spectral regions for the compound.
Infrared (IR) Spectroscopy
The IR spectrum of an α-hydroxy carboxylic acid is characterized by several key absorption bands.
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, often overlapping with the C-H stretching vibrations. This broadening is due to strong hydrogen bonding between the carboxylic acid dimers.
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O-H Stretch (Alcohol): A sharper band, typically in the range of 3200-3600 cm⁻¹, which may be distinguishable from the carboxylic acid O-H stretch.
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C-H Stretch (Cyclopropyl and α-H): Sharp peaks typically appearing just below 3000 cm⁻¹.
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C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1700-1760 cm⁻¹. The exact position can be influenced by hydrogen bonding.
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C-O Stretch: A band in the fingerprint region, typically between 1210 and 1320 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, (2R)-2-Cyclopropyl-2-hydroxyacetic acid (MW = 116.12) would be expected to show a molecular ion peak (M⁺) at m/z 116 under electron ionization (EI). Common fragmentation patterns would likely involve the loss of water (M-18), the carboxyl group (M-45), or cleavage of the cyclopropyl ring. Electrospray ionization (ESI) would likely show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 115 in negative ion mode, or the protonated molecule [M+H]⁺ at m/z 117 in positive ion mode.
Conclusion
(2R)-2-Cyclopropyl-2-hydroxyacetic acid is a valuable chiral synthon with a unique combination of functional groups. This guide has provided a detailed overview of its key physicochemical properties and the established methodologies for their determination. While specific experimental data for some properties are not widely published, this document offers a robust framework for researchers and developers to understand and utilize this compound effectively. The provided experimental protocols and predicted spectral data serve as a practical resource for laboratory work and data interpretation. As the applications of this molecule continue to expand, a comprehensive understanding of its fundamental properties will be crucial for innovation in drug discovery and materials science.
References
-
Moodle. Physical Properties of Carboxylic Acids. [Link]
-
Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. [Link]
-
CK-12 Foundation. Physical Properties of Carboxylic Acids. [Link]
-
Science Ready. Carboxylic Acids – HSC Chemistry. [Link]
-
Aliphatic Carboxylic Acids. [Link]
-
PubChem. (2R)-2-cyclopentyl-2-hydroxyacetic acid. [Link]
-
U.S. Environmental Protection Agency. [(1S,2R)-2-(Methoxycarbonyl)cyclopropyl]acetic acid Properties. [Link]
Sources
- 1. (R)-2-CYCLOPROPYL-2-HYDROXYACETIC ACID | 134624-47-8 [sigmaaldrich.com]
- 2. Physical Properties of Carboxylic Acids [moodle.tau.ac.il]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. scienceready.com.au [scienceready.com.au]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
